molecular formula C27H28N4 B3854686 N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine

N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine

Cat. No.: B3854686
M. Wt: 408.5 g/mol
InChI Key: FPLGXQJUYSNTEW-TWKHWXDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-butylbenzaldehyde with 2-amino-4-(4-methylphenyl)quinazoline under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens can be introduced into the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of a catalyst.

Major Products

    Oxidation: Quinazoline oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Halogenated quinazoline compounds.

Scientific Research Applications

N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide
  • 1-(4-(diphenylamino)phenyl)ethanone
  • N-(4-butylphenyl)-1-ethylpiperidin-4-amine

Uniqueness

N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine stands out due to its unique combination of a quinazoline core with butyl and methylphenyl substituents. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4/c1-4-5-8-21-13-17-22(18-14-21)20(3)30-31-27-24-9-6-7-10-25(24)28-26(29-27)23-15-11-19(2)12-16-23/h6-7,9-18H,4-5,8H2,1-3H3,(H,28,29,31)/b30-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLGXQJUYSNTEW-TWKHWXDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=NNC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=CC=C(C=C1)/C(=N/NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Reactant of Route 3
Reactant of Route 3
N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Reactant of Route 4
Reactant of Route 4
N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Reactant of Route 5
Reactant of Route 5
N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine
Reactant of Route 6
N-[(E)-1-(4-butylphenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.